2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-
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Overview
Description
The compound with the European Community number 700-097-6, also known by its Chemical Abstracts Service number 847565-09-7, is identified as (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide. This organic compound has the molecular formula C18H28N2O and is commonly referred to by the trade name Evercool 190 .
Preparation Methods
The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves several steps. The primary synthetic route includes the reaction of cyclohexanecarboxylic acid with isopropylamine to form an amide intermediate. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under controlled conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives
Scientific Research Applications
(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the formulation of cooling agents and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence signaling pathways related to inflammation and pain perception .
Comparison with Similar Compounds
(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide can be compared with similar compounds such as:
Menthol: Both compounds have cooling effects, but Evercool 190 is more potent and has a longer-lasting effect.
Cyclohexanecarboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine derivatives: These compounds have a pyridine ring in their structure, similar to Evercool 190, but differ in their functional groups and overall activity
This detailed article provides a comprehensive overview of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
926913-58-8 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1 |
InChI Key |
WXABJFUNSDXVNH-HYVNUMGLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
physical_description |
Solid; Refreshing cool aroma |
solubility |
Slightly soluble in water Very soluble (in ethanol) |
Origin of Product |
United States |
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